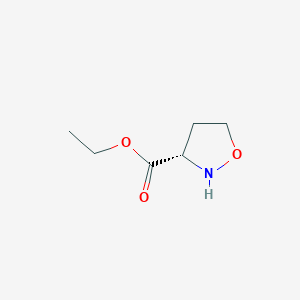

(S)-Ethyl isoxazolidine-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-1,2-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-9-6(8)5-3-4-10-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZIYRDMQHXMAF-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCON1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCON1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for S Ethyl Isoxazolidine 3 Carboxylate and Analogues

Asymmetric Construction of the Isoxazolidine (B1194047) Core

The asymmetric synthesis of the isoxazolidine core is predominantly achieved through 1,3-dipolar cycloaddition reactions. qu.edu.samdpi.comnih.gov These methods can be broadly categorized into those guided by chiral auxiliaries and those employing catalytic asymmetric strategies.

Chiral Auxiliary-Guided Cycloaddition Reactions

A well-established method for inducing stereoselectivity in the synthesis of isoxazolidines involves the use of chiral auxiliaries. nih.govresearchgate.net In this approach, a chiral molecule is temporarily incorporated into one of the reactants (either the dipole or the dipolarophile) to direct the cycloaddition reaction, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

One example involves the use of an isoxazolidine-based chiral auxiliary derived from L-phenylalanine. researchgate.netresearchgate.net An acrylamide (B121943) bearing this chiral auxiliary can undergo a 1,3-dipolar cycloaddition with various nitrones. researchgate.netresearchgate.net This process demonstrates a high level of diastereoselectivity, which has been rationalized through MM2 calculations of the cycloadducts' steric energies. researchgate.net The reaction of the acrylamide with C-phenyl-N-methylnitrone, for instance, results in a high diastereomeric excess (de). researchgate.net

Table 1: Diastereoselective 1,3-Dipolar Cycloaddition Using a Chiral Auxiliary researchgate.net

| Nitrone Reactant | Dipolarophile with Chiral Auxiliary | Product Diastereomers | Total Yield | Diastereomeric Excess (de) |

| C-phenyl-N-methylnitrone | Acrylamide of L-phenylalanine deriv. | 4a and 5a | 76% | >96% (for major isomer 4a) |

Data sourced from a study on isoxazolidine-based chiral auxiliaries for asymmetric synthesis. researchgate.net

The effectiveness of this method relies on the auxiliary's ability to create a chiral environment that biases the approach of the reacting partner, leading to a predictable stereochemical outcome. researchgate.net While effective, this strategy requires additional synthetic steps for the attachment and removal of the auxiliary. chemrxiv.org

Catalytic Asymmetric 1,3-Dipolar Cycloaddition Strategies

Catalytic asymmetric synthesis offers a more atom-economical alternative to chiral auxiliaries, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

The catalytic asymmetric 1,3-dipolar cycloaddition of nitrones with olefins is a powerful method for constructing chiral isoxazolidines. qu.edu.samdpi.com Chiral Lewis acids are frequently employed to catalyze these reactions, activating the dipolarophile and creating a chiral environment for the cycloaddition. nih.govorganic-chemistry.org

A notable example is the use of a chiral bis-titanium(IV) oxide (bis-Ti(IV)) catalyst for the reaction between various nitrones and acrolein. nih.govorganic-chemistry.org This catalytic system has proven highly effective in producing endo cycloadducts with high to excellent enantioselectivities. nih.govorganic-chemistry.org For instance, the reaction of C-tert-butyl-N-phenylnitrone with acrolein in the presence of 10 mol % of the (S,S)-bis-Ti(IV) catalyst affords the corresponding isoxazolidine with 97% enantiomeric excess (ee). nih.gov The bidentate coordination of the acrolein to the chiral catalyst is believed to be crucial for the high level of stereocontrol observed. organic-chemistry.org

Table 2: Enantioselective Nitrone-Acrolein Cycloaddition with a Chiral bis-Ti(IV) Catalyst nih.govorganic-chemistry.org

| Nitrone (R group) | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| t-Bu | 10 | -40 | 90 | 97 |

| Ph | 10 | -40 | 91 | 94 |

| p-MeO-C6H4 | 10 | -40 | 93 | 95 |

| p-Cl-C6H4 | 10 | -40 | 95 | 96 |

This reaction is significant for producing optically active isoxazolidines which are precursors to other biologically active compounds. organic-chemistry.org

Another approach involves using a Ni(II) catalyst with a chiral ligand for the cycloaddition of C,N-diarylnitrones to electron-deficient olefins. mdpi.comsemanticscholar.org This method can achieve high yields and complete regioselectivity in short reaction times. semanticscholar.org The electronic nature of the substituents on the nitrone can influence the reaction yield; electron-donating groups on the N-aryl ring tend to increase yields, while electron-withdrawing groups can lead to slightly lower yields. mdpi.com

Silyl (B83357) nitronates, which are readily generated from nitroalkanes, serve as stable and effective precursors for 1,3-dipolar cycloadditions with olefins. researchgate.netresearchgate.net These reactions typically yield N-silyloxy-substituted isoxazolidines, which can be further transformed. researchgate.net The use of silyl nitronates can offer advantages in terms of ease of generation, stability, and selectivity compared to using nitrile oxides. researchgate.netresearchgate.net

Catalytic asymmetric versions of this reaction have been developed. For example, a chiral oxazaborolidine catalyst can be used for the 1,3-dipolar cycloaddition of triisopropylsilyl nitronates with 2-alkylacroleins. nih.gov This method produces isoxazolines bearing a chiral quaternary center in high yields and with high enantioselectivities after elimination of silanol. nih.gov One of the resulting chiral isoxazoline (B3343090) products was successfully converted into (R)-(+)-Tanikolide, demonstrating the synthetic utility of this approach. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Multi-component reactions (MCRs) are particularly attractive as they allow for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov

An organocatalyzed Knoevenagel-aza-Michael-cyclocondensation reaction has been developed for the synthesis of syn-diastereo-enriched isoxazolidin-5-ones. nih.govresearchgate.net This reaction occurs between Meldrum's acid, various hydroxylamines, and aldehydes, catalyzed by a Brønsted base. nih.gov This process provides a straightforward route to a diverse array of isoxazolidinone scaffolds. nih.govresearchgate.net Another catalyst-free, three-component reaction involves sulfoxonium ylides, nitrosoarenes, and olefins to produce keto-substituted isoxazolidines under mild conditions. rsc.org

Convergent and Cascade Approaches to Isoxazolidine-3-carboxylate Derivatives

Convergent and cascade (or domino) reactions provide efficient pathways to complex molecular architectures by combining multiple bond-forming events in a single synthetic operation. nih.gov These strategies are highly valued for their elegance and efficiency.

A palladium-catalyzed carboetherification of N-butenyl hydroxylamine (B1172632) derivatives with aryl bromides represents a novel strategy for constructing substituted isoxazolidines. nih.gov This method forms the O1-C5 bond and a C5-Aryl bond in one step and provides access to isoxazolidine stereoisomers that are not readily accessible through traditional nitrone cycloaddition methods. nih.gov The reaction proceeds with good to excellent stereocontrol, often yielding cis-3,5-disubstituted or trans-4,5-disubstituted products depending on the substrate. nih.gov

Table 3: Palladium-Catalyzed Stereoselective Synthesis of Isoxazolidines nih.gov

| Substrate (N-butenyl hydroxylamine deriv.) | Aryl Bromide | Product Stereochemistry | Yield (%) |

| N-Boc-N-(but-3-en-1-yloxy)aniline | Ph-Br | 2-Boc-5-(phenylmethyl)isoxazolidine | 78 |

| N-Boc-N-((E)-hex-3-en-1-yloxy)aniline | Ph-Br | cis-3-ethyl-5-(phenylmethyl)isoxazolidine | 85 |

| N-Boc-N-(2-methylbut-3-en-2-yloxy)aniline | Ph-Br | trans-4-methyl-5-(phenylmethyl)isoxazolidine | 82 |

Yields represent average isolated yields for two or more experiments. nih.gov

Cascade reactions initiated by 1,3-dipolar cycloadditions are also employed. For example, isoxazolidine cycloadducts can be subjected to subsequent transformations like a Schmidt reaction to convert a ketone into a lactam, thereby creating fused heterocyclic systems in a limited number of steps. nih.govmdpi.com Similarly, a domino process involving the palladium-catalyzed hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate leads to the reductive opening of the isoxazole (B147169) ring to form an enamino ketone, showcasing a cascade transformation of an isoxazole derivative. mdpi.com

Exploration of Alternative Ring-Forming Reactions

Beyond the more conventional 1,3-dipolar cycloaddition reactions, several other strategies have been explored for the synthesis of isoxazolidines. These alternative methods provide different retrosynthetic disconnections and can offer access to unique structural motifs.

Nucleophilic Addition to Isoxazoles

A promising, albeit less common, approach to isoxazolidine derivatives involves the nucleophilic addition to activated isoxazoles. Research has demonstrated that N-triflyl activated isoxazoles can react with bis(trimethylsilyl)ketene acetals, which act as masked dinucleophiles, to generate highly functionalized isoxazoline or isoxazolidine structures. arkat-usa.orgresearchgate.netunam.mx The regioselectivity of this reaction is highly dependent on the substituents present on the isoxazole ring. arkat-usa.org

In a key study, it was shown that when the 5-position of the isoxazole is unsubstituted, the reaction with the ketene (B1206846) acetal (B89532) leads to the corresponding 4-isoxazoline carboxylic acid derivative. arkat-usa.org However, when an electron-donating group such as a methyl or phenyl group is present at the 5-position, a subsequent intramolecular cyclization occurs, yielding a lactonization product, which is an isoxazolidine derivative. arkat-usa.org This transformation proceeds through a double nucleophilic addition of the ketene acetal. arkat-usa.org

The general reaction involves the activation of the isoxazole with triflic anhydride, followed by the addition of the bis(trimethylsilyl)ketene acetal. The reaction time for the activation step has been shown to be crucial for optimizing the yield of the final product. researchgate.net While this method directly yields a carboxylic acid, standard esterification procedures can be subsequently employed to obtain the corresponding ethyl ester. The challenge of achieving the desired (S)-stereochemistry at the C3 position would likely require the use of chiral auxiliaries on the isoxazole or the nucleophile, or a subsequent chiral resolution of the racemic product.

Table 1: Synthesis of Isoxazoline Carboxylic Acid Derivatives via Nucleophilic Addition researchgate.net

| Entry | Activation Time (h) | Overall Reaction Time (h) | Yield (%) |

| 1 | 1 | 24 | 50 |

| 2 | 3 | 24 | 81 |

| 3 | 12 | 16 | Not Observed |

Conditions: Isoxazole activated with triflic anhydride, followed by reaction with bis(trimethylsilyl)ketene acetal.

Photocycloaddition Strategies

Photocycloaddition reactions, particularly the Paternò-Büchi reaction, represent another avenue for the construction of five-membered heterocyclic rings. The photocycloaddition of aldehydes and ketones to alkenes to form oxetanes is a well-established process. In the context of isoxazole chemistry, the photocycloaddition of aldehydes to methylated isoxazoles has been reported. nih.gov

These reactions have been shown to proceed with high regio- and diastereoselectivity, exclusively forming the exo-adducts. nih.gov However, a significant finding from these studies is that the products of these photocycloadditions are bicyclic oxetanes, rather than isoxazolidines. The isoxazole ring itself participates in the [2+2] cycloaddition with the carbonyl group of the aldehyde. nih.gov

The stability of the resulting oxetanes is a critical concern, as they are often found to be thermally and acid-sensitive, with a tendency to revert to the starting materials. nih.gov While this particular photochemical approach does not directly yield the desired isoxazolidine scaffold, the principles of stereocontrolled photochemical reactions could potentially be adapted to different substrates or reaction conditions to favor the formation of isoxazolidine rings. The development of a photochemical method for the asymmetric synthesis of (S)-Ethyl isoxazolidine-3-carboxylate would likely require the use of a chiral sensitizer (B1316253) or a chiral auxiliary on one of the reactants to induce enantioselectivity.

Hydroxylamine-Mediated Cyclizations

Hydroxylamine and its derivatives are versatile reagents in heterocyclic synthesis, most commonly employed in the formation of isoxazoles and isoxazolines. One prevalent method involves the three-component reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester, such as ethyl acetoacetate, to produce isoxazol-5(4H)-ones. nih.govnih.govnih.gov This reaction proceeds via the initial formation of an oxime from the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde. nih.gov

While this method efficiently constructs the isoxazole core, it does not directly yield the saturated isoxazolidine ring of the target compound. To obtain an isoxazolidine, a different cyclization strategy involving hydroxylamine is necessary. One such approach is the catalyst-controlled regioselective [3+2] cascade annulation of allenes with N-monosubstituted hydroxylamines. organic-chemistry.org This method allows for the construction of two different regioisomers of isoxazolidines by selecting the appropriate catalyst. For instance, Ce(OTf)₃ and MgCl₂ can direct the nitrogen and oxygen atoms of N-hydroxyarylamides to opposite ends of the allene (B1206475) system. organic-chemistry.org

For the specific synthesis of this compound, a strategy could involve the reaction of a chiral hydroxylamine derivative with a suitable α,β-unsaturated ester. The chirality of the hydroxylamine or the use of a chiral catalyst would be crucial for controlling the stereochemistry at the newly formed stereocenters. Alternatively, an intramolecular cyclization of an O-alkenyl hydroxylamine derivative bearing the ethyl ester moiety could be envisioned.

Table 2: Catalyst-Controlled Regioselective Annulation of Allenes with N-Hydroxyarylamides organic-chemistry.org

| Catalyst | Regioisomer |

| Ce(OTf)₃ | Isomer A |

| MgCl₂ | Isomer B |

Elucidation of Reaction Mechanisms and Regio/stereoselectivity in Isoxazolidine 3 Carboxylate Synthesis

Mechanistic Pathways of 1,3-Dipolar Cycloaddition Reactions

The most prominent synthetic route to isoxazolidines is the 1,3-dipolar cycloaddition of a nitrone with an alkene. qu.edu.sa In this reaction, the nitrone serves as the 1,3-dipole, and the alkene acts as the dipolarophile. wikipedia.org The cycloaddition results in the formation of a new C–C bond and a new C–O bond, constructing the isoxazolidine (B1194047) ring. wikipedia.org

The mechanism of this reaction is generally considered a concerted, pericyclic process. wikipedia.orgacs.org This means the new bonds are formed in a single transition state without the intermediacy of charged or radical species. Computational studies using density functional theory (DFT) have supported this concerted, often asynchronous, mechanism. acs.org However, the nature of the mechanism can be influenced by the reactants and the reaction conditions. For instance, studies on the cycloaddition of nitrones with isocyanates have shown that while the reaction is concerted in the gas phase and in apolar solvents, it can proceed through a stepwise mechanism in polar solvents. acs.org In some specific cases, such as reactions with lithium ynolates, one-step, two-stage processes have also been identified. acs.org

The interaction between the frontier molecular orbitals (FMOs) of the nitrone and the alkene controls the reaction. wikipedia.org The regiochemical outcome depends on which FMO interaction is dominant: the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone, or the HOMO of the nitrone with the LUMO of the dipolarophile. wikipedia.org

Factors Governing Regioselectivity and Diastereoselectivity

Controlling the regioselectivity, diastereoselectivity, and enantioselectivity in the synthesis of isoxazolidines remains a significant challenge. qu.edu.sa The precise arrangement of atoms in the final product is dictated by a combination of electronic and steric factors. chim.it

Regioselectivity: The regioselectivity of the nitrone-alkene cycloaddition is determined by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile. wikipedia.org This control is governed by the dominant FMO interactions. wikipedia.org

Electron-rich/neutral alkenes: When the alkene (dipolarophile) bears electron-donating groups (e.g., alkyl, aryl), the dominant interaction is between the HOMO of the dipolarophile and the LUMO of the nitrone. This leads preferentially to the formation of the 5-substituted isoxazolidine. chim.itwikipedia.org

Electron-poor alkenes: Conversely, when the alkene has electron-withdrawing groups, the interaction between the HOMO of the nitrone and the LUMO of the dipolarophile becomes more significant, favoring the formation of the 4-substituted product. wikipedia.orgmdpi.com

Steric hindrance also plays a crucial role. For example, cycloadditions involving nitrones and isobutene yield a single regioisomer, the 5,5-dimethyl-substituted isoxazolidine, which can be explained by the steric repulsion that would occur in the transition state leading to the alternative isomer. acs.org

Diastereoselectivity: Diastereoselectivity in these cycloadditions arises from the different ways the nitrone can approach the alkene. The nitrone can approach in an endo or an exo mode, resulting in two different diastereomers. chim.it While the cycloaddition is stereospecific concerning the alkene's configuration, the diastereoselectivity in reactions with C-substituted nitrones is often low. wikipedia.org

However, high diastereoselectivity can be achieved under certain conditions. The reversibility of the 1,3-dipolar cycloaddition can be exploited to control the diastereomeric ratio, as the product ratio may depend on the reaction temperature. nih.gov In some cases, heating a mixture of isomers can lead to the isolation of the thermodynamically more stable diastereomer. nih.gov For instance, in the reaction of C-carbamoyl nitrones, the ratio of isomeric products was found to be dependent on the reaction temperature. nih.gov

| Reactants | Conditions | Diastereomeric Ratio (dr) | Yield |

| Diazadiene 7 and Cyclic Nitrone 8 | Acetonitrile, 60°C | 1:0 | 91% |

| Nitrone and 3-cinnamoyl-2-oxazolidinone | Yb(OTf)₃ catalyst | >95:5 | 94% |

| C-carbamoyl nitrones and 2-(2-oxoindoline-3-ylidene)acetates | Varies with temperature | Temperature-dependent | Good |

This table presents selected research findings on diastereoselectivity in isoxazolidine synthesis.

Control of Enantioselectivity in Asymmetric Syntheses

The synthesis of a specific enantiomer, such as (S)-Ethyl isoxazolidine-3-carboxylate, requires the use of asymmetric synthesis strategies. The primary method for controlling enantioselectivity in 1,3-dipolar cycloadditions is the use of a chiral catalyst. chim.it Both metal-based Lewis acid catalysts and organocatalysts have been successfully employed. chim.itresearchgate.net

Chiral metal complexes, often composed of a metal ion and a chiral ligand, are effective enantioselective catalysts. beilstein-journals.org The specific pairing of the ligand and the metal is crucial for the catalyst's effectiveness. beilstein-journals.org For example, chiral bisoxazoline metal complexes have been used to catalyze the asymmetric 1,3-dipolar cycloaddition of C,N-diarylnitrones. A chiral one-point binding ruthenium Lewis acid catalyst has been shown to produce isoxazolidines with excellent enantioselectivity. researchgate.net Similarly, copper(II) complexes with chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have proven to be efficient catalysts in asymmetric reactions. beilstein-journals.org

Organocatalysis, using small chiral organic molecules, offers another powerful approach. Chiral secondary amines, such as silyl-protected diphenyl prolinol catalysts, have been used in combination with palladium catalysts in cascade reactions to generate chiral spiroisoxazolone derivatives with high enantioselectivity (up to 99% ee). acs.org

The development of these catalytic systems is essential for the pharmaceutical industry's demand for enantiopure compounds. qu.edu.sa

| Catalyst System | Reactants | Enantiomeric Excess (ee) |

| Chiral Ruthenium Lewis Acid | Nitrone and Dipolarophile | Excellent |

| Hydroquinine derived thiourea / Cs₂CO₃ | α-Nitrocinnamates | High |

| Hayashi–Jørgensen secondary amine / Pd(0) | α,β-Unsaturated aldehydes and isoxazolones | up to 99% |

| Squaramide VII / Silver Oxide | Vinylogous isocyano esters and aldehydes | 60% to 95% |

This table summarizes various catalytic systems used to achieve enantioselectivity in the synthesis of isoxazolidine and related heterocycles.

Chemical Reactivity and Derivatization of the S Ethyl Isoxazolidine 3 Carboxylate Framework

Transformation of the Ester Moiety

The ethyl ester group at the C3 position of (S)-Ethyl isoxazolidine-3-carboxylate is a prime site for initial derivatization. Standard transformations of the ester allow for the introduction of various functional groups, significantly broadening the synthetic utility of the isoxazolidine (B1194047) core. Key reactions include hydrolysis, reduction, and amidation.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, (S)-Isoxazolidine-3-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by treatment with an aqueous solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide, followed by acidic workup. mdpi.com The resulting carboxylic acid is a key intermediate for further modifications, such as peptide couplings. A recent study on the biotransformation of a complex 4,5-dihydroisoxazole-5-carboxamide derivative identified the corresponding carboxylic acid as a primary metabolite formed through hydrolysis, underscoring the susceptibility of the ester or amide linkage at this position to cleavage. semanticscholar.org

Reduction: The ester functionality can be reduced to a primary alcohol, yielding (S)-isoxazolidin-3-ylmethanol. This transformation is commonly carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. youtube.com This reaction converts the carbonyl group of the ester into a methylene (B1212753) group, providing access to a new class of isoxazolidine derivatives with a hydroxymethyl substituent.

Amidation: Direct conversion of the ethyl ester to an amide is another important transformation. This can be accomplished by heating the ester with ammonia (B1221849) or a primary or secondary amine. youtube.comyoutube.com While this reaction can sometimes be sluggish, it provides a direct route to (S)-isoxazolidine-3-carboxamides. The reactivity can be enhanced by converting the carboxylic acid (obtained from hydrolysis) into a more reactive acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The formation of amide bonds from isoxazoline-substituted benzoic acids using condensing agents is a documented industrial process, highlighting the robustness of this chemical strategy. google.com

Table 1: Representative Transformations of the Ester Moiety

| Transformation | Reagents and Conditions | Product |

|---|

Ring Transformations and N-O Bond Cleavage Reactions

The isoxazolidine ring is characterized by a labile N-O bond, which is susceptible to reductive cleavage. This reaction is a cornerstone of isoxazolidine chemistry as it opens up the heterocyclic ring to produce synthetically valuable acyclic structures, most notably γ-amino alcohols (also referred to as 1,3-amino alcohols). diva-portal.orgresearchgate.net These products are important building blocks for natural products, pharmaceuticals, and chiral ligands. gaylordchemical.comresearchgate.net

The most common method for the reductive cleavage of the N-O bond is catalytic hydrogenation. nih.gov Raney nickel is a frequently employed catalyst for this purpose, often used in combination with hydrogen gas. rsc.org The reaction proceeds with the scission of the N-O sigma bond, and subsequent reduction of the resulting functionalities. The specific outcome of the reaction can be influenced by the substrate and the reaction conditions. For this compound, this reductive ring-opening would be expected to yield ethyl 3-amino-4-hydroxybutanoate or its derivatives, depending on the N-substituent.

A variety of other reducing agents have been shown to be effective for the N-O bond cleavage of isoxazolines and isoxazolidines, including lithium aluminum hydride (LiAlH₄), samarium(II) iodide (SmI₂), and molybdenum hexacarbonyl (Mo(CO)₆). nih.gov In some cases, transition metal-mediated conditions, such as using a combination of Raney nickel and aluminum chloride (AlCl₃), have been optimized to achieve high yields of β-hydroxy ketones from the cleavage of 2-isoxazolines. nih.gov The choice of reagent can provide control over the final product, allowing access to a range of functionalized amino alcohol derivatives. wustl.edu

Table 2: Reagents for N-O Bond Cleavage of Isoxazolidines

| Reagent/Catalyst | Typical Product Type | Reference |

|---|---|---|

| Raney Nickel / H₂ | γ-Amino alcohol | nih.gov |

| LiAlH₄ | γ-Amino alcohol | nih.gov |

| SmI₂ | γ-Amino alcohol | nih.gov |

| Mo(CO)₆ | γ-Amino alcohol | nih.gov |

| Raney Nickel / AlCl₃ | β-Hydroxy ketone | nih.gov |

Functionalization at Carbon Centers of the Isoxazolidine Ring

Modification of the carbon backbone of the isoxazolidine ring, specifically at the C4 and C5 positions, provides another avenue for creating structural diversity. While many synthetic strategies install substituents during the 1,3-dipolar cycloaddition reaction that forms the ring, nih.gov post-cyclization functionalization is also possible.

Functionalization at the C4 position can be achieved through methods such as hydroboration-oxidation of the corresponding 2,3-dihydroisoxazole (isoxazoline) precursor. A study demonstrated that the hydroboration of 4,5-unsubstituted 2,3-dihydroisoxazoles with borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidative workup with sodium hydroxide and hydrogen peroxide, selectively installs a hydroxyl group at the C4 position, yielding isoxazolidin-4-ols in good yields. beilstein-journals.org This strategy allows for the introduction of a hydroxyl group, which can then serve as a handle for further synthetic manipulations.

Direct functionalization at the C5 position of a pre-formed isoxazolidine ring is less common and often challenging. The substitution pattern at C5 is typically dictated by the choice of the dipolarophile used in the initial cycloaddition reaction. For instance, using α,β-unsaturated esters as dipolarophiles leads to the incorporation of an ester group at C4 or C5 depending on the regioselectivity of the cycloaddition. However, developing methods for the direct and selective functionalization of the C-H bonds at the C4 and C5 positions of the saturated isoxazolidine ring remains an area of ongoing research interest.

Advanced Spectroscopic Characterization for Structural and Stereochemical Assignment of Isoxazolidine 3 Carboxylates

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of isoxazolidine (B1194047) derivatives. It provides detailed information about the chemical environment of individual protons and carbon atoms, which is crucial for confirming the molecular framework and stereochemistry. researchgate.net

Proton NMR Spectroscopic Analysis

The ¹H NMR spectrum of (S)-Ethyl isoxazolidine-3-carboxylate provides characteristic signals for the protons of the isoxazolidine ring and the ethyl ester group. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the magnetic anisotropy of the carbonyl group.

The protons on the isoxazolidine ring (H3, H4, and H5) typically appear as complex multiplets due to spin-spin coupling. The H3 proton, being adjacent to the ester and nitrogen atom, is expected to resonate at a distinct chemical shift. The two protons at the C4 position and the two protons at the C5 position often exhibit diastereotopicity, leading to separate signals and complex coupling patterns. For similar isoxazolidine structures, protons on the ring are observed in the range of δ 2.0-4.8 ppm. beilstein-archives.orgresearchgate.net

The ethyl ester group gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet typically appears further downfield due to the proximity of the electron-withdrawing oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~1.25 | Triplet (t) | ~7.1 |

| -OCH₂CH₃ | ~4.20 | Quartet (q) | ~7.1 |

| H4 | ~2.3-2.8 | Multiplet (m) | - |

| H5 | ~3.8-4.5 | Multiplet (m) | - |

Carbon-13 NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing at δ 170-175 ppm. beilstein-archives.orgresearchgate.net The carbons of the isoxazolidine ring resonate at characteristic positions: C3 and C5 are bonded to heteroatoms and thus appear downfield compared to the C4 carbon. researchgate.netcolab.ws The methylene and methyl carbons of the ethyl group also have predictable chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂C H₃ | ~14.2 |

| C 4 | ~35-40 |

| -OC H₂CH₃ | ~61.5 |

| C 3 | ~68-72 |

| C 5 | ~75-80 |

| C =O | ~172.0 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms and the relative stereochemistry of chiral centers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the H3, H4, and H5 protons, confirming their adjacency on the isoxazolidine ring. It would also show the correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C). HSQC is used to definitively assign the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is dominated by the strong absorption band of the ester carbonyl group.

The most prominent peak is the C=O stretching vibration, which for ester functionalities in similar isoxazolidine structures is consistently observed in the range of 1728-1736 cm⁻¹. beilstein-archives.orgresearchgate.net Other significant absorption bands include C-H stretching vibrations for aliphatic groups (around 2850-3000 cm⁻¹), C-O stretching vibrations of the ester and the isoxazolidine ring (typically in the 1000-1300 cm⁻¹ region), and the N-O bond stretch. beilstein-archives.orgnih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretch | 2850-3000 |

| C=O (ester) | Stretch | 1735-1750 |

| C-O (ester & ring) | Stretch | 1000-1300 |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. The technique is sensitive enough to differentiate between compounds with the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₆H₁₁NO₃. The experimentally measured mass is compared to the theoretically calculated exact mass. In analyses of related isoxazolidine derivatives, the measured mass typically agrees with the calculated mass to within a few parts per million (ppm). beilstein-archives.org

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Found Mass (m/z) |

|---|

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimental results are compared with the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for sample purity and confirms the elemental composition. For newly synthesized compounds, this data is essential for unambiguous characterization. nih.govunifi.it

Table 5: Elemental Analysis Data for this compound (C₆H₁₁NO₃)

| Element | Theoretical Percentage (%) | Found Percentage (%) |

|---|---|---|

| Carbon (C) | 49.65 | Expected to be within ±0.4% |

| Hydrogen (H) | 7.64 | Expected to be within ±0.4% |

| Nitrogen (N) | 9.65 | Expected to be within ±0.4% |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mkuniversity.ac.in For complex heterocyclic molecules such as isoxazolidine-3-carboxylates, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular structure and absolute stereochemistry. mkuniversity.ac.innih.gov While specific crystallographic data for this compound is not extensively reported in the surveyed literature, the analysis of related isoxazolidine structures provides a clear framework for what such an investigation would entail and the nature of the expected findings.

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density, and thus the atomic positions within the crystal lattice, can be constructed. nih.gov

In the context of isoxazolidine derivatives, X-ray crystallography has been successfully employed to confirm the structures of newly synthesized compounds. For instance, the structure of 2-phenyl-3-(9-anthryl)-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine was unequivocally confirmed by single-crystal X-ray diffraction, which was essential to validate the outcome of a 1,3-dipolar cycloaddition reaction. nih.gov Similarly, studies on other heterocyclic compounds, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, demonstrate the power of this technique to elucidate the conformation of cyclic systems and the spatial orientation of substituents. nih.gov

For this compound, an X-ray diffraction study would be expected to yield a comprehensive set of crystallographic data. This data would be presented in a standardized format, as shown in the hypothetical table below, which is based on typical values for similar organic molecules and published data for related structures. researchgate.netnih.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₆H₁₁NO₃ |

| Formula Weight | 145.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.6 |

| b (Å) | 7.1 |

| c (Å) | 12.0 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 705 |

| Z (molecules/unit cell) | 4 |

The primary outcomes of such an analysis for this compound would be:

Absolute Stereochemistry: The analysis would definitively confirm the (S) configuration at the chiral C3 carbon atom. This is a significant advantage over many other spectroscopic techniques which may struggle to assign absolute stereochemistry without reference materials.

Ring Conformation: The puckering of the isoxazolidine ring would be precisely determined. The five-membered ring is not planar and typically adopts an envelope or twist conformation. The specific conformation would be described by the puckering parameters and the deviation of atoms from the mean plane of the ring.

Substituent Orientation: The orientation of the ethyl carboxylate group relative to the isoxazolidine ring would be established. This includes the torsion angles that define whether the substituent is in a pseudo-axial or pseudo-equatorial position, and the conformation of the ethyl ester chain itself.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds (e.g., C-H···O interactions), that stabilize the crystal lattice. nih.gov These interactions play a crucial role in the solid-state properties of the compound.

Advanced Applications of Chiral Isoxazolidine 3 Carboxylates in Synthetic Chemistry

Chiral Building Blocks for Complex Organic Molecules

The unique structural features of (S)-Ethyl isoxazolidine-3-carboxylate make it an ideal starting point for the synthesis of intricate organic molecules with a high degree of stereochemical control. The isoxazolidine (B1194047) ring can be selectively opened to reveal new functionalities, which can then be further elaborated into more complex structures.

This compound is a valuable precursor for the stereocontrolled synthesis of various amino acid analogues, particularly β-amino acids. The general strategy involves the reductive cleavage of the N-O bond of the isoxazolidine ring. This transformation is typically achieved through catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst. The hydrogenation of the isoxazolidine ring leads to the formation of a 1,3-amino alcohol, which can then be converted into the corresponding amino acid.

The stereochemistry of the final amino acid is dictated by the stereocenter present in the starting chiral isoxazolidine. For instance, the use of this compound allows for the synthesis of enantiomerically enriched β-amino acid derivatives. A general procedure for converting an isoxazolidin-5-one to a β-amino acid involves dissolving the isoxazolidin-5-one in aqueous dioxane and subjecting it to hydrogenation over 10% Pd/C at elevated temperatures. nih.gov This method can be adapted for this compound to yield the corresponding chiral amino acid.

Furthermore, isoxazoline-fused cyclic β-amino esters can be stereoselectively reduced to multifunctionalized 2-aminocyclopentanecarboxylates using sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride (NiCl₂). mdpi.com This demonstrates the utility of the isoxazoline (B3343090)/isoxazolidine core in accessing conformationally constrained amino acid analogues. The synthesis of these non-natural amino acids is of significant interest as they are key components in the development of peptidomimetics and other biologically active molecules.

Table 1: Examples of Amino Acid Analogues Synthesized from Isoxazolidine Precursors

| Isoxazolidine Precursor | Reagents and Conditions | Resulting Amino Acid Analogue |

| 2-Substituted-isoxazolidin-5-one | H₂, 10% Pd/C, 90% aq. dioxane, 60°C | β-Amino acid |

| Isoxazoline-fused cispentacin | NaBH₄, NiCl₂, EtOH/H₂O | Multifunctionalized β-amino acid derivative |

The isoxazolidine ring serves as a masked 1,3-amino alcohol, which can be unraveled to create pathways for the synthesis of polyhydroxylated compounds and specifically syn-1,3-diol architectures. The reductive cleavage of the N-O bond in this compound yields a chiral 1,3-amino alcohol. This intermediate is a versatile building block for further transformations.

While direct conversion to diols is not the primary application, the resulting amino alcohol can be chemically modified to achieve this. For instance, the amino group can be removed through diazotization followed by hydrolysis to afford the corresponding diol. The stereochemistry of the resulting diol would be influenced by the stereocenters present in the amino alcohol precursor, which in turn is derived from the chiral isoxazolidine.

The synthesis of chiral 1,3-diols is a significant area of research, with numerous methods developed, including the enantioselective catalytic reduction of 1,3-hydroxy ketones. nih.gov The ability to generate chiral 1,3-aminoalcohols from isoxazolidines provides an alternative route to these valuable synthons. The general approach would involve the following conceptual steps:

Reductive Ring Opening: Cleavage of the N-O bond in this compound to yield the corresponding chiral ethyl 3-amino-4-hydroxybutanoate.

Functional Group Manipulation: Conversion of the amino group to a hydroxyl group, potentially through a diazotization reaction.

Reduction of the Ester: Reduction of the carboxylate ester to a primary alcohol to complete the formation of the 1,3-diol.

This pathway highlights the potential of this compound as a starting material for accessing complex polyhydroxylated structures with defined stereochemistry.

Utility in Peptide and Protein Chemical Synthesis (e.g., α-ketoacid hydroxylamine (B1172632) ligation)

Chiral isoxazolidine-3-carboxylates have found a significant application in the field of peptide and protein synthesis through the α-ketoacid-hydroxylamine (KAHA) ligation. This powerful chemoselective ligation method allows for the coupling of two unprotected peptide fragments, one with a C-terminal α-ketoacid and the other with an N-terminal hydroxylamine. nih.govethz.ch

A closely related compound, (S)-2-Boc-isoxazolidine-3-carboxylic acid, which is also known as (S)-5-oxaproline, is a key reagent in this process. nih.govtcichemicals.com This hydroxylamine-containing building block can be incorporated at the N-terminus of a peptide segment using standard solid-phase peptide synthesis (SPPS) protocols. The subsequent ligation with a peptide α-ketoacid proceeds under mild acidic conditions to form a native amide bond, with the isoxazolidine ring opening to form a homoserine residue at the ligation site. nih.govtcichemicals.com

Table 2: Key Features of α-Ketoacid-Hydroxylamine (KAHA) Ligation

| Feature | Description |

| Reactants | Peptide with C-terminal α-ketoacid and peptide with N-terminal hydroxylamine (e.g., from an isoxazolidine derivative) |

| Conditions | Mildly acidic, aqueous environment |

| Product | A larger peptide with a native amide bond at the ligation site |

| Byproduct at ligation site | Typically a homoserine residue resulting from the ring-opening of the isoxazolidine |

Development of Novel Heterocyclic Scaffolds

The isoxazolidine ring is a versatile template for the development of novel heterocyclic scaffolds due to its inherent reactivity. The N-O bond can be cleaved under various conditions, and the resulting functional groups can participate in subsequent cyclization reactions to form new ring systems. Isoxazolidines are considered valuable intermediates in the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net

For example, isoxazolidine derivatives can be transformed into fused isoquinolinones. nih.gov This transformation typically involves a multi-step sequence that leverages the functionality introduced by the isoxazolidine ring. The ability to perform such transformations opens up avenues for the creation of diverse and complex heterocyclic libraries for drug discovery and other applications.

Starting with this compound, the chiral center at the 3-position can be used to direct the stereochemical outcome of subsequent reactions, leading to the enantioselective synthesis of new heterocyclic structures. The ester functionality at the 3-position also provides a handle for further chemical modifications, enhancing the synthetic utility of this building block. The development of new synthetic methodologies targeting the transformation of isoxazolidines into other heterocyclic systems is an active area of research. nih.govresearchgate.net

Exploration in Polymer Chemistry for Functional Materials

The application of this compound in polymer chemistry is a less explored area. A comprehensive search of the scientific literature did not reveal specific examples of this compound being used as a monomer or a key building block in the synthesis of functional polymers. However, the bifunctional nature of the molecule, containing both a reactive heterocyclic ring and an ester group, suggests potential avenues for its use in polymer science.

Theoretically, the isoxazolidine ring could be opened via a ring-opening polymerization (ROP) mechanism, although this would require specific catalytic conditions that can selectively cleave the N-O bond without degrading the rest of the monomer. Alternatively, the ester group could be used in polycondensation reactions. The chirality of the monomer could also be exploited to create polymers with specific stereochemical structures, which could have interesting optical or mechanical properties. While currently underexplored, the unique chemical features of this compound may offer opportunities for the design of novel functional materials in the future.

Q & A

Q. What are the common synthetic routes for preparing (S)-ethyl isoxazolidine-3-carboxylate, and how are intermediates characterized?

The compound is synthesized via [3+2] cycloaddition reactions between nitrones and electron-deficient alkenes. For example, methyl 5-acetoxy-2-benzyl-3-(2-methoxy-2-oxoethyl)isoxazolidine-3-carboxylate derivatives are generated in single-step syntheses using nitrone intermediates . Intermediates are purified via column chromatography (e.g., 30–60% Et₂O/cyclohexane gradients) and characterized using ¹H/¹³C NMR and IR spectroscopy. Key NMR signals for stereochemical analysis include coupling constants and splitting patterns of protons on the isoxazolidine ring .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Stereochemistry is resolved using NMR spectroscopy, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), to identify spatial proximity between protons. For example, in tert-butyl derivatives, NOESY cross-peaks between the isoxazolidine ring protons and substituents (e.g., benzyl or phenylethyl groups) confirm the (S)-configuration . IR spectroscopy (e.g., ν ~1736–1739 cm⁻¹) verifies carbonyl group integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Store the compound in a cool, dry environment, and avoid skin contact. Waste should be segregated and disposed of via certified chemical waste services. Emergency measures include immediate rinsing of exposed skin/eyes and consultation with a physician .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in this compound synthesis?

Enantioselectivity is improved using chiral auxiliaries or catalysts. For instance, tert-butyl esters with (S)-1-phenylethyl groups induce stereochemical control during cycloaddition. Reaction parameters such as solvent polarity (e.g., Et₂O vs. cyclohexane), temperature, and gradient elution in chromatography influence yield and purity. Monitoring via chiral HPLC or polarimetry validates enantiomeric excess .

Q. What methodologies are used to analyze contradictory data in cycloaddition reaction yields?

Contradictions in yields (e.g., 90% vs. 97%) arise from variations in chromatography conditions or solvent gradients. Systematic optimization involves Design of Experiments (DoE) to test factors like eluent ratios and column load. Statistical tools (e.g., ANOVA) identify significant variables, while LC-MS traces detect impurities affecting yield calculations .

Q. How do computational models aid in predicting [3+2] cycloaddition pathways for isoxazolidine derivatives?

Density Functional Theory (DFT) calculations model transition states and activation energies to predict regioselectivity and stereoselectivity. For example, endo vs. exo transition states in nitrone-alkene cycloadditions are evaluated to rationalize observed product ratios. Software like Gaussian or ORCA is used for molecular orbital analysis .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

Stability studies under varying pH and temperature are conducted using HPLC to monitor degradation. Buffered solutions (pH 6–8) and low-temperature storage (−20°C) reduce ester hydrolysis. Protecting groups (e.g., tert-butyl esters) enhance stability during functionalization .

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

The compound serves as a scaffold for drug candidates. For example, tert-butyl derivatives are functionalized via hydrolysis or alkylation to generate amino alcohols or heterocycles with antimicrobial or enzyme inhibitory activity. Bioactivity is assessed via in vitro assays (e.g., MIC for antimicrobial studies) .

Methodological Guidelines

Step-by-Step Protocol for Purifying this compound via Column Chromatography

- Step 1: Pack a silica gel column (60–120 mesh) using a gradient of 30–60% Et₂O in cyclohexane.

- Step 2: Load the crude product dissolved in minimal eluent.

- Step 3: Collect fractions and monitor via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane).

- Step 4: Combine pure fractions, evaporate solvent, and dry under vacuum .

Interpreting ¹H NMR Data for Stereochemical Assignment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.